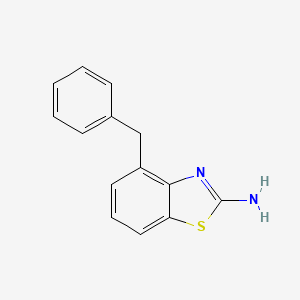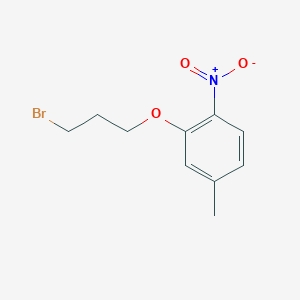
3-(3-Methyl-4-nitrophenoxy)pyrrolidine
Übersicht
Beschreibung
“3-(3-Methyl-4-nitrophenoxy)pyrrolidine” is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 . It is a specialty product used for proteomics research .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “3-(3-Methyl-4-nitrophenoxy)pyrrolidine”, can be achieved through various methods. One approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in combination with a proficient rhodium catalyst .Molecular Structure Analysis
The molecular structure of “3-(3-Methyl-4-nitrophenoxy)pyrrolidine” consists of a pyrrolidine ring attached to a 3-methyl-4-nitrophenoxy group . The structure can be represented as CC1=C(C=CC(=C1)OC2CCNC2)N+[O-] .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Pyrrolidines, including derivatives like 3-(3-Methyl-4-nitrophenoxy)pyrrolidine, are significant in heterocyclic organic chemistry. They exhibit various biological effects and are used in medicine, dyes, and agrochemicals. The study of their chemistry, such as in [3+2] cycloadditions, contributes vital knowledge to the field (Żmigrodzka et al., 2022).
- Polysubstituted 4-(phenoxymethyl)-3-pyrrolines and isomeric 4-(phenoxymethylene)pyrrolidines, which may include 3-(3-Methyl-4-nitrophenoxy)pyrrolidine, are synthesized through a sequential one-pot coupling of propargylamine, vinyl sulfone (or nitroalkene), and a phenolic derivative. This methodology integrates Cu-catalyzed cycloaddition and Pd-catalyzed allylic substitution reactions (Clique et al., 2002).
Applications in Polymer Science
- A novel pyridine-containing aromatic diamine monomer was synthesized using a compound closely related to 3-(3-Methyl-4-nitrophenoxy)pyrrolidine. This monomer was employed to synthesize a series of pyridine-containing polyimides, demonstrating good thermal stability, mechanical properties, and low water uptake. Such polyimides have potential applications in various industries (Yan et al., 2011).
Other Applications
- Pyrrolidin-2-ones, potentially including 3-(3-Methyl-4-nitrophenoxy)pyrrolidine, have been prepared via rearrangement reactions. These compounds are valuable as adducts for preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003).
- Complexes formed by pyridine derivatives, including those structurally related to 3-(3-Methyl-4-nitrophenoxy)pyrrolidine, with 2,6-dichloro-4-nitrophenol have been studied. Such research contributes to understanding the interactions in organic compounds, which can have implications in the synthesis of novel materials (Dega-Szafran et al., 1996).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-methyl-4-nitrophenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8-6-9(2-3-11(8)13(14)15)16-10-4-5-12-7-10/h2-3,6,10,12H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIBNNSMGXTXTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCNC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-4-nitrophenoxy)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



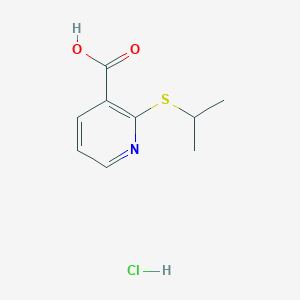

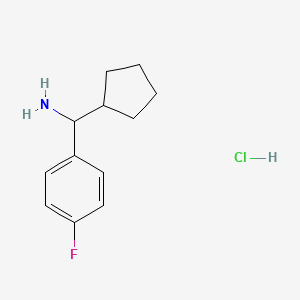
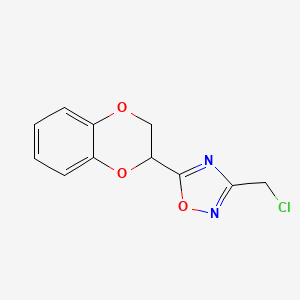
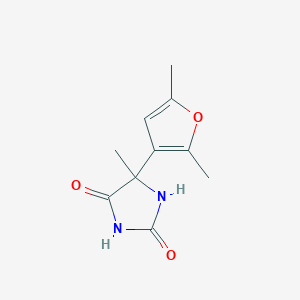

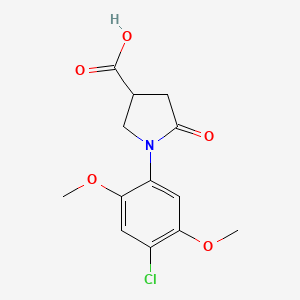

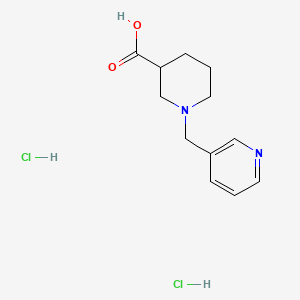
![2-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B1438093.png)

![5-[(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1438096.png)
